
3-(Bromomethyl)-2,4-dichloropyridine
Vue d'ensemble
Description
3-(Bromomethyl)-2,4-dichloropyridine (3-BrM-2,4-DCP) is an organic compound that has been studied extensively for its potential applications in various scientific research fields. It is a derivative of pyridine, a heterocyclic aromatic compound. 3-BrM-2,4-DCP is of particular interest due to its unique properties, such as its low toxicity, low volatility, and its ability to be easily synthesized. This compound has been studied extensively for its potential applications in various scientific research fields, including drug development, biochemistry, and physiology.
Applications De Recherche Scientifique
Functionalization Strategies
- 3-(Bromomethyl)-2,4-dichloropyridine and its derivatives have been explored for selective functionalization strategies. For instance, 2,4-dichloro-3-iodopyridine, a related compound, undergoes specific lithiation, demonstrating the potential for targeted chemical modifications in similar dichloropyridine structures (Marzi, Bigi, & Schlosser, 2001).
Synthesis of Natural Alkaloids
- This compound has been utilized in the synthesis of variolin B and deoxyvariolin B, natural alkaloids. In a particular study, the reaction of a protected bromomethyl derivative with tosylmethyl isocyanide resulted in the successful synthesis of these alkaloids, showcasing the compound's role in complex organic syntheses (Baeza et al., 2010).
Halogen Exchange Reactions
- In the realm of halogen exchange reactions, 2,4-dichloropyridine, a closely related compound, demonstrates reactivity that suggests potential applications for this compound in similar contexts. This includes halogen/halogen displacement reactions, relevant for designing new molecules or intermediates in organic chemistry (Schlosser & Cottet, 2002).
Transformations in Heterocyclic Chemistry
- Research on transformations of piperidines into pyrrolidines using boron(III) bromide has indicated the potential for this compound in similar ring contraction reactions, which are crucial in the field of heterocyclic chemistry (Tehrani et al., 2000).
Crystal Structure Analysis
- The compound's structural aspects have been analyzed, with a study on 3-bromomethyl-2-chloro-quinoline providing insights into its crystalline structure, which could be informative for understanding the properties and reactivity of this compound (Kant et al., 2010).
Polyelectrolyte Synthesis
- A study on the synthesis of hyperbranched poly[bis(alkylene)pyridinium]s using bis(bromomethyl)pyridine derivatives highlights the potential of this compound in polymer science, particularly in the development of novel polyelectrolytes (Monmoton et al., 2008).
Mécanisme D'action
Mode of Action
Bromomethyl groups are known to be reactive and can participate in various chemical reactions . They can undergo nucleophilic substitution reactions, which could potentially lead to the modification of target molecules in biological systems .
Biochemical Pathways
Compounds with bromomethyl groups can potentially interfere with various biochemical pathways due to their reactivity .
Pharmacokinetics
The bromomethyl group is known to be reactive, which could influence the compound’s bioavailability and metabolic stability .
Result of Action
Due to the reactivity of the bromomethyl group, this compound could potentially modify target molecules, leading to changes in their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of 3-(Bromomethyl)-2,4-dichloropyridine . .
Propriétés
IUPAC Name |
3-(bromomethyl)-2,4-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQJTYGPSAEPTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290382 | |
| Record name | 3-(Bromomethyl)-2,4-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945543-26-0 | |
| Record name | 3-(Bromomethyl)-2,4-dichloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945543-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-2,4-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
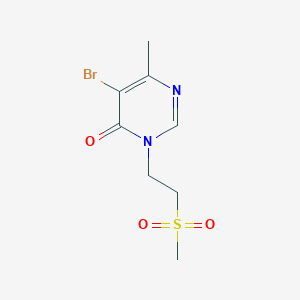
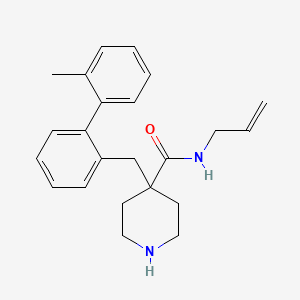
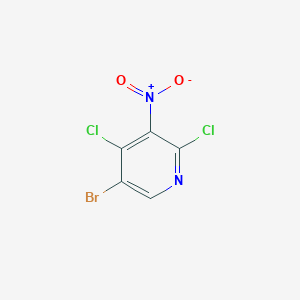
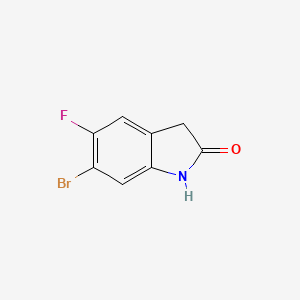

![Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1444290.png)
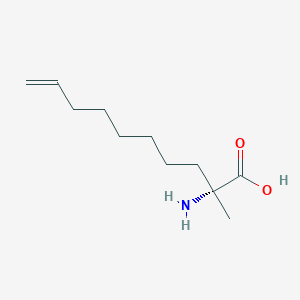
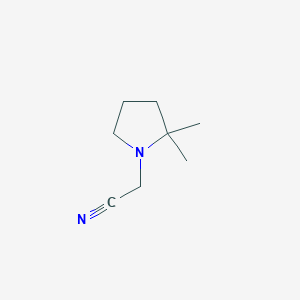

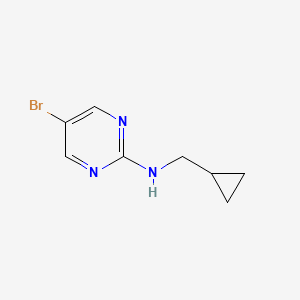
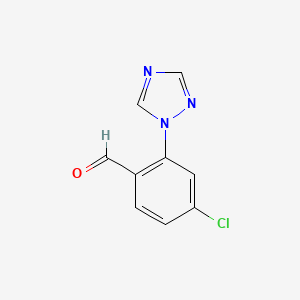
![Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1444301.png)


